Hesperitin dihydrochalcone glucoside
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Overview
Description
Hesperitin dihydrochalcone glucoside is a natural product derived from citrus flavonoids. It is primarily used as a food additive due to its sweetening properties. This compound is known for its ability to improve the taste and stability of food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hesperitin dihydrochalcone glucoside is synthesized through a series of chemical reactions involving hesperetin. The process typically involves the use of immobilized enzymes to catalyze the reaction. For instance, an immobilized rhamnosidase enzyme on Fe₃O₄@graphene oxide can be used to hydrolyze a hesperidin-copper complex into hesperetin dihydrochalcone glucoside . The reaction conditions include a citric acid buffer (pH 6.0) and a temperature of 60°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale biocatalysis platforms. These platforms utilize immobilized enzymes to ensure high efficiency and reusability. The process also includes the use of ammonium hydroxide as a ligand dissociation agent to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Hesperitin dihydrochalcone glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound .
Scientific Research Applications
Hesperitin dihydrochalcone glucoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hesperitin dihydrochalcone glucoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to reduce the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and microsomal triglyceride transfer protein (MTP) activity . Additionally, it upregulates the LDL receptor, which plays a crucial role in cholesterol metabolism .
Comparison with Similar Compounds
Hesperitin dihydrochalcone glucoside is often compared with other similar compounds, such as:
Naringin dihydrochalcone: Another sweetener derived from citrus flavonoids.
Neohesperidin dihydrochalcone: Known for its potent sweetening properties and used as an artificial sweetener.
Glycyphyllin and Trilobatin: Derived from Smilax glycyphylla and Symplocos paniculata, respectively.
This compound stands out due to its unique combination of sweetening properties and potential health benefits, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-31-16-5-3-10(6-13(16)25)2-4-12(24)18-14(26)7-11(8-15(18)27)32-22-21(30)20(29)19(28)17(9-23)33-22/h3,5-8,17,19-23,25-30H,2,4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALCGCHVWZLREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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